molecular formula C6H9F2N B13561218 3,3-Difluoro-1-azaspiro[3.3]heptane

3,3-Difluoro-1-azaspiro[3.3]heptane

Katalognummer: B13561218
Molekulargewicht: 133.14 g/mol
InChI-Schlüssel: VQOUILNLTVGBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable cyclobutanone derivative. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to different derivatives.

    Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, expanding the molecular complexity.

Common Reagents and Conditions:

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-1-azaspiro[3.3]heptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. This allows the compound to inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the fluorine atoms. It is also used as a bioisostere of piperidine.

    2-Azaspiro[3.3]heptane: Another variant with different substitution patterns, offering distinct reactivity and applications.

Uniqueness: 3,3-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel

C6H9F2N

Molekulargewicht

133.14 g/mol

IUPAC-Name

3,3-difluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)4-9-5(6)2-1-3-5/h9H,1-4H2

InChI-Schlüssel

VQOUILNLTVGBII-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CN2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.